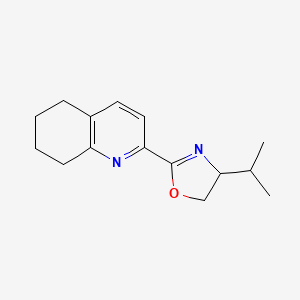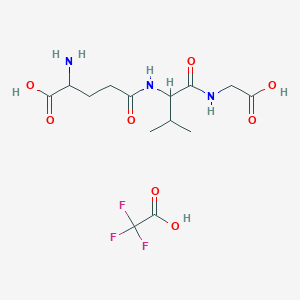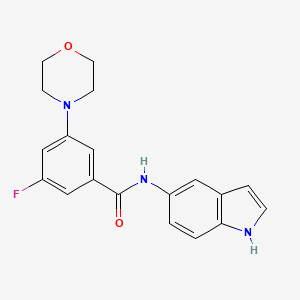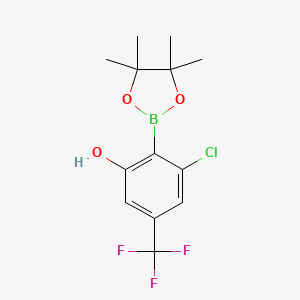
4-Isopropyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features both oxazole and tetrahydroquinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with isopropyl ketone in the presence of an acid catalyst to form the tetrahydroquinoline intermediate. This intermediate is then reacted with an appropriate oxazole precursor under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Isopropyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent but often involve the use of strong acids or bases as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various tetrahydroquinoline derivatives.
科学的研究の応用
4-Isopropyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-Isopropyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
- 4-Isopropyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-oxazole
- 4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
- 4-Isopropyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-thiazole
Uniqueness
4-Isopropyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of oxazole and tetrahydroquinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
特性
分子式 |
C15H20N2O |
|---|---|
分子量 |
244.33 g/mol |
IUPAC名 |
4-propan-2-yl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H20N2O/c1-10(2)14-9-18-15(17-14)13-8-7-11-5-3-4-6-12(11)16-13/h7-8,10,14H,3-6,9H2,1-2H3 |
InChIキー |
CWAUSMWIOQYGEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1COC(=N1)C2=NC3=C(CCCC3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[3-Hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid](/img/structure/B14787716.png)
![2-amino-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B14787726.png)

![2-(1,3-Benzodioxol-5-yl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14787747.png)
![tert-butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14787748.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14787756.png)
![8-(4-Ethylphenyl)-5-Methyl-2,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B14787776.png)

![8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide](/img/structure/B14787783.png)

![Benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14787789.png)


![2-[2-[[(8R,10R,14R)-17-[(2S)-2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787813.png)
